Cas no 60453-86-3 (4-Benzyl-2-methylbenzene-1,3-diol)
4-Benzyl-2-methylbenzene-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 4-Benzyl-2-methylbenzene-1,3-diol
- 2.6-Dihydroxy-1-methyl-3-benzyl-benzol
- 4-Benzyl-2-methyl-resorcin
- 4-benzyl-2-methylresorcinol
- 4-benzyl-2-methyl-resorcinol
- AK147296
- SCHEMBL10011371
- 60453-86-3
-
- Inchi: 1S/C14H14O2/c1-10-13(15)8-7-12(14(10)16)9-11-5-3-2-4-6-11/h2-8,15-16H,9H2,1H3
- InChI Key: POFYJHMTTPEANO-UHFFFAOYSA-N
- SMILES: OC1C(C)=C(C=CC=1CC1C=CC=CC=1)O
Computed Properties
- Exact Mass: 214.099379685g/mol
- Monoisotopic Mass: 214.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 40.5Ų
4-Benzyl-2-methylbenzene-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089670-1g |
4-Benzyl-2-methylbenzene-1,3-diol |
60453-86-3 | 95% | 1g |
$343.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738989-1g |
4-Benzyl-2-methylbenzene-1,3-diol |
60453-86-3 | 98% | 1g |
¥3790.00 | 2024-05-07 | |
| Crysdot LLC | CD12056612-1g |
4-Benzyl-2-methylbenzene-1,3-diol |
60453-86-3 | 95+% | 1g |
$429 | 2024-07-24 |
4-Benzyl-2-methylbenzene-1,3-diol Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-Benzyl-2-methylbenzene-1,3-diol
4-Benzyl-2-methylbenzene-1,3-diol (CAS No. 60453-86-3): A Comprehensive Overview
4-Benzyl-2-methylbenzene-1,3-diol (CAS No. 60453-86-3) is a fascinating organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound, characterized by its unique structure and versatile properties, has been the subject of numerous studies exploring its potential applications in drug development, material science, and beyond. In this article, we delve into the structural features, synthesis methods, biological activities, and recent advancements related to 4-Benzyl-2-methylbenzene-1,3-diol.
The molecular structure of 4-Benzyl-2-methylbenzene-1,3-diol is a key factor in its diverse functional properties. The compound consists of a benzene ring substituted with a benzyl group at position 4 and a methyl group at position 2. Additionally, hydroxyl groups are present at positions 1 and 3 of the benzene ring. This arrangement creates a highly conjugated system that contributes to its stability and reactivity. Recent studies have highlighted the importance of this structure in facilitating interactions with biological targets, making it a promising candidate for drug design.
One of the most notable aspects of 4-Benzyl-2-methylbenzene-1,3-diol is its synthesis process. Researchers have developed various methods to synthesize this compound efficiently. For instance, one approach involves the condensation of benzaldehyde with an appropriate diol derivative under specific reaction conditions. This method not only ensures high yield but also maintains the integrity of the compound's functional groups. Another innovative approach leverages catalytic cross-coupling reactions to assemble the molecule from simpler precursors. These advancements in synthesis techniques have significantly enhanced the accessibility of 4-Benzyl-2-methylbenzene-1,3-diol for further research and application.
The biological activities of 4-Benzyl-2-methylbenzene-1,3-diol have been extensively studied in recent years. Preclinical studies have demonstrated its potential as an antioxidant agent due to its ability to scavenge free radicals and reduce oxidative stress in cellular models. Furthermore, this compound has shown promising anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. These findings underscore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and chronic inflammation.
In addition to its pharmacological applications, 4-Benzyl-2-methylbenzene-1,3-diol has also been explored for its role in material science. Its ability to form stable complexes with metal ions makes it a valuable component in the development of coordination polymers and metallo-supramolecular architectures. Recent research has focused on utilizing this property to create advanced materials with applications in sensing technologies and catalysis.
From an environmental perspective, understanding the degradation pathways of 4-Benzyl-2-methylbenzene-1,3-diol is crucial for assessing its ecological impact. Studies have revealed that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation into less harmful byproducts. This knowledge is essential for ensuring sustainable practices when handling or disposing of this compound.
In conclusion, 4-Benzyl-2-methylbenzene-1,3-diol (CAS No. 60453-86
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